1-Phenyloctahydro-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
108897-19-4 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-phenyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-3,7-8,12,14H,4-6,9-11H2 |
InChI Key |
KERDVSZMAYWRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenyloctahydro 1h Indole and Its Analogues
Strategies for the Construction of the Octahydro-1H-Indole Ring System
The synthesis of the octahydro-1H-indole core can be broadly categorized into two primary approaches: the hydrogenation of indole (B1671886) or indoline (B122111) precursors and the cyclization of acyclic or monocyclic starting materials. wiley.com Each strategy offers distinct advantages and challenges in terms of efficiency, stereocontrol, and substrate scope.
Catalytic Hydrogenation of Indole and Indoline Precursors
Catalytic hydrogenation represents a direct and atom-economical method for accessing the saturated octahydroindole framework from readily available indole derivatives. sioc-journal.cnrsc.org However, the high resonance stability of the indole nucleus and the potential for catalyst poisoning by the amine product present significant challenges. rsc.orgnih.gov
A variety of heterogeneous catalysts have been explored for the complete hydrogenation of indoles. Palladium on carbon (Pd/C) and Raney Nickel are among the most commonly employed systems. akjournals.comgoogle.com
Palladium (Pd) Catalysts: Palladium on carbon has proven effective for the hydrogenation of indoles to octahydroindoles. rsc.org For instance, under 7 bar of H2 pressure at 50 °C in hexafluoroisopropanol (HFIP), indole can be fully reduced to cis-octahydroindole in 8 hours. rsc.org The choice of solvent can significantly influence the reaction outcome. sioc-journal.cn Continuous-flow hydrogenation using a Pd/C catalyst has also been shown to be effective, with optimized conditions leading to high conversions. akjournals.com
Raney Nickel: Raney Nickel is another robust catalyst for indole hydrogenation. rsc.orgacs.org It has been utilized in various hydrogenation reactions, including those leading to saturated heterocyclic systems. rsc.org In some instances, Raney Nickel has demonstrated excellent conversion rates for the reduction of indole derivatives. akjournals.com
Other Catalyst Systems: Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been developed for the asymmetric complete hydrogenation of indoles, offering a pathway to chiral octahydroindoles. nih.gov Platinum-based catalysts, such as Platinum on carbon (Pt/C), have also been investigated, sometimes in the presence of an acid co-catalyst to facilitate the reaction. nih.gov
Table 1: Comparison of Catalyst Systems for Indole Hydrogenation
| Catalyst | Conditions | Product(s) | Yield/Conversion | Reference(s) |
| Pd/C (10%) | H2 (7 bar), HFIP, 50 °C, 8 h | cis-Octahydroindole | Quantitative | rsc.org |
| Pd/C (10%) | H2 (100 bar), EtOH/EtOAc, 50 °C | Indole-2-carboxylate | >90% conversion | akjournals.com |
| Raney Ni | H2 (1 bar), MeOH, RT | Reduced indole derivative | Not specified | rsc.org |
| Ru-NHC | H2 (100 bar), n-hexane, 100 °C | Octahydroindole | 10% yield | nih.gov |
| Pt/C | H2 (30 bar), H2O, p-TSA, RT | Indoline | Quantitative conversion | nih.gov |
This table is for illustrative purposes and specific reaction outcomes depend on the full set of reaction conditions and substrates used.
The outcome of indole hydrogenation is highly dependent on the reaction parameters, including solvent, temperature, hydrogen pressure, and the presence of additives. sioc-journal.cnnih.gov
Careful manipulation of these conditions can allow for the selective formation of dihydroindoles (indolines), tetrahydroindoles, or the fully saturated octahydroindoles. sioc-journal.cn For example, using Pd/C in hexafluoroisopropanol (HFIP) under 7 bar of H2 at 50°C leads to the complete reduction to octahydroindole. rsc.org In contrast, using a Pt/C catalyst in water with p-toluenesulfonic acid (p-TSA) as an additive at room temperature and 30 bar of hydrogen pressure can selectively yield indoline. nih.gov The acid additive plays a crucial role by protonating the indole, disrupting its aromaticity and facilitating reduction, while also preventing catalyst poisoning by the resulting amine. nih.gov
Continuous-flow hydrogenation offers a method for rapid optimization of reaction parameters. akjournals.com Studies have identified temperature and pressure as key parameters, with moderate temperatures (e.g., 50°C) and high pressures (e.g., 100 bar) often providing the best results for high conversion with Pd/C catalysts. akjournals.com
Cyclization Reactions and Cascade Sequences for Polycyclic Saturated Indoles
An alternative to hydrogenation is the construction of the octahydroindole ring system through the formation of one or more rings from acyclic or monocyclic precursors. These methods often provide greater control over the stereochemical outcome.
Intramolecular reactions are powerful tools for the stereocontrolled synthesis of complex cyclic systems.
Reductive Amination: This method involves the intramolecular reaction between an amine and a carbonyl group (aldehyde or ketone) within the same molecule, followed by reduction of the resulting imine or enamine. wikipedia.orgjocpr.com This strategy is a cornerstone in the synthesis of nitrogen-containing heterocycles. nih.gov Tandem zinc-mediated reductive cleavage followed by reductive amination has been employed to create pyrrolidine (B122466) rings, a core component of the octahydroindole structure. colab.ws
Oxidative Cyclization: Oxidative cyclization reactions can forge new carbon-carbon or carbon-nitrogen bonds to construct the heterocyclic ring. nih.gov For instance, I(III)-catalyzed oxidative cyclization of unactivated anilines can lead to the formation of indole derivatives. nih.gov These reactions often proceed through radical or nitrenoid intermediates. nih.govnih.gov
Domino or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and elegant approach to complex molecules like octahydroindoles. thieme-connect.comrsc.org
Aza-Piancatelli/Intramolecular Diels–Alder: A notable example is the domino aza-Piancatelli rearrangement followed by an intramolecular Diels–Alder reaction. nih.gov This sequence allows for the highly stereoselective construction of complex, fused aza-tricyclic systems that can be further transformed into octahydroindole derivatives. nih.govdntb.gov.uarsc.orgrsc.org This powerful one-pot method can generate multiple contiguous stereocenters with high efficiency. nih.gov
Domino Robinson Annulation/Aza-Michael Reaction: Another effective strategy involves a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. scispace.comnih.govwlv.ac.uk This two-step asymmetric synthesis allows for the construction of complex octahydroindoles with up to four stereocenters and excellent enantioselectivities. scispace.comnih.govwlv.ac.uk
Multi-component Reactions for Octahydro-1H-Indole Frameworks
Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a highly efficient strategy for assembling complex molecular architectures like the octahydro-1H-indole scaffold. rsc.orgrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from readily available precursors. nih.gov
One prominent approach involves the generation of an indole-based intermediate, which then undergoes a cycloaddition with a dienophile. For instance, a three-component reaction between an indole derivative, an aldehyde, and a suitable dienophile can lead to the formation of complex fused systems. beilstein-journals.org A plausible pathway involves the initial reaction between the indole and an aldehyde to form an ortho-quinodimethane intermediate, which then participates in a Diels-Alder reaction with a dienophile to construct the carbocyclic portion of the octahydro-1H-indole system. beilstein-journals.org The use of catalysts, such as copper sulfate, can facilitate this process. beilstein-journals.org While many MCRs lead to aromatic or partially saturated indoles, subsequent reduction steps can yield the desired octahydro-1H-indole core. The modularity of MCRs allows for the introduction of various substituents, including the N-phenyl group, by selecting the appropriate starting materials. rsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Levy-type Reaction | 2-Methylindole, Aromatic Aldehyde, Cyclic Dienophile | Copper Sulfate (CuSO₄), Refluxing Toluene | Spirotetrahydrocarbazoles | beilstein-journals.org |
| P-toluenesulfonic acid-catalyzed condensation | Indole, Dimedone, 3-Phenacylideneoxindoles | p-Toluenesulfonic acid, Refluxing Acetonitrile | Functionalized Tetrahydro-1H-indol-3-yl}indolin-2-ones | nih.gov |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine/Thioproline, Acrylonitrile derivative | Not specified | Spirooxindole-pyrrolidines | nih.gov |
Transition-Metal Catalyzed Approaches to Saturated Nitrogen Heterocycles
Transition-metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, providing powerful tools for creating both aromatic and saturated ring systems. mdpi.comfrontiersin.org Metals such as palladium, copper, nickel, and cobalt are widely used to facilitate challenging bond formations under mild conditions, often with high levels of chemo-, regio-, and stereoselectivity. nih.govfrontiersin.org These catalytic methods are central to the synthesis of the 1-phenyloctahydro-1H-indole core, enabling key steps like C-N bond formation for N-arylation and C-C bond formation for ring closure. mdpi.com The choice of metal catalyst, ligands, and reaction conditions allows for precise control over the synthetic outcome, making these approaches indispensable in modern organic synthesis. frontiersin.org
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering robust and versatile methods for constructing indole and octahydro-1H-indole frameworks. mdpi.com Palladium-catalyzed reactions are valued for their tolerance of a wide range of functional groups, mild reaction conditions, and the small quantities of catalyst typically required. mdpi.com
Key strategies for synthesizing the indole core, which can be subsequently hydrogenated to the octahydro-1H-indole, include intramolecular cyclizations and intermolecular cross-coupling reactions. mdpi.comorganic-chemistry.org For example, the intramolecular cyclization of N-allyl-1H-indole derivatives or 3-alkenylindoles can form fused ring systems. beilstein-journals.org A novel palladium-catalyzed method involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which directly forms the indole ring by creating a bond between the C-2 and C-3 positions. organic-chemistry.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, are effective for building 2-substituted indoles from components like 2-iodoanilines and terminal alkynes. mdpi.commdpi.com A double reductive cyclization mediated by palladium has been used to synthesize pyrrolo[3,2-g]indoles, demonstrating the power of this approach for creating complex fused N-heterocycles. nih.gov These methods provide a foundation for accessing substituted octahydro-1H-indoles, including the 1-phenyl derivative, through subsequent N-arylation and reduction steps.
| Palladium-Catalyzed Reaction | Starting Materials | Key Transformation | Product | Reference |
| Intramolecular Alkenylation | N-allyl-1H-indole-2-carboxamides | C-3 functionalization of the indole nucleus | β-carbolinones or Pyrazino[1,2-a]indoles | beilstein-journals.org |
| Intramolecular Cyclization | 2-(1-Alkynyl)-N-alkylideneanilines | C-2 to C-3 bond formation | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |
| Sonogashira/Cyclization | N-Tosyl-2-iodoanilines, Terminal alkynes | C-C coupling followed by C-N ring closure | N-Protected Indoles | mdpi.com |
| Double Reductive Cyclization | 1,4-Dialkenyl-2,3-dinitrobenzenes | Carbon monoxide mediated reductive cyclization | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |
Copper catalysis provides an economical and effective alternative to palladium for the synthesis of N-heterocycles. nih.gov Copper-mediated reactions, particularly for C-N bond formation, have a long history, starting with the Ullmann condensation. mdpi.com Modern advancements have led to milder and more efficient protocols for the N-arylation of various nitrogen-containing heterocycles, including indoles. mdpi.com This is directly relevant for the synthesis of this compound, where the crucial phenyl group is attached to the nitrogen atom.
Copper-catalyzed methods can furnish N-aryl indoles from starting materials like 2-vinylanilines. nih.gov One developed method uses a copper catalyst with O₂ as the terminal oxidant and TEMPO as a co-catalyst for the intramolecular oxidative amination of N-aryl-2-vinylanilines. nih.gov It is also possible to perform a one-pot reaction sequence involving an initial Chan-Lam coupling of a 2-vinylaniline (B1311222) with an arylboronic acid, followed by the copper-catalyzed oxidative amination to yield the N-aryl indole. nih.gov Furthermore, copper-catalyzed hydroarylation of alkynoates has been applied to the synthesis of various heterocylic motifs, including indoles, through tandem hydroarylation/lactamization processes. orgsyn.org
| Copper-Mediated Reaction | Starting Materials | Key Transformation | Product | Reference |
| Oxidative Amination | N-Aryl-2-vinylanilines | Intramolecular alkene C-H amination | N-Aryl Indoles | nih.gov |
| N-Arylation (Ullmann-type) | Iodobenzene, Pyrrole (B145914) | C-N cross-coupling | 1-Phenyl-1H-pyrrole | mdpi.com |
| Tandem Hydroarylation/Lactamization | Orthogonally protected (o-amino-phenyl)alkynoate, Arylboronic acid ester | Hydroarylation followed by cyclization | N-Benzyl-4-aryl-2-quinolone | orgsyn.org |
Nickel and cobalt catalysts are emerging as powerful and sustainable alternatives to more precious metals for the synthesis of heterocyclic compounds. mdpi.com These earth-abundant metals can catalyze a wide range of transformations, including cycloadditions, C-H activation, and reductive couplings. mdpi.comnih.gov
Nickel catalysis has been successfully employed in [2+2+2] cycloaddition reactions of diynes and isocyanates to produce pyridones and in coupling reactions involving nitriles to form pyridines. aablocks.com For indole synthesis, nickel oxide nanoparticles have been used to catalyze one-pot multi-component reactions to afford spiro-indole derivatives. aablocks.com Recent work has also shown that nickel catalysts can be used for the dearomatization of N-heteroarenes, a key transformation for accessing saturated frameworks. nih.govmdpi.com
Cobalt catalysis is effective in C-H activation strategies and has been used for the [4+2] annulation of aryl amidines and diazo compounds. mdpi.com More pertinent to saturated heterocycles, cobalt-catalyzed enantioselective intramolecular reductive coupling of 1,6-enynes has been developed to construct chiral carbocycles and heterocycles, including tetrahydropyrroles. nih.gov This demonstrates cobalt's potential for creating saturated nitrogen-containing rings with high stereocontrol. nih.gov Additionally, cobalt-hydride catalysis has been established for the asymmetric hydroalkylation of alkenes to synthesize chiral α,α-dialkyl indoles. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Nickel Nanoparticles | Knoevenagel/Michael Addition | 1H-Indole-2,3-diones, Activated methylene (B1212753) reagents | Spiro[indoline-3,4'-pyrano] derivatives | aablocks.com |
| Nickel(II) Complex | C(sp²)–H Oxidative Cycloaddition | Aromatic amides, Alkynes | Isoquinolones | mdpi.com |
| Cobalt(I) Complex | Enantioselective Reductive Coupling | 1,6-Enynes (Nitrogen-tethered) | Substituted Tetrahydropyrroles | nih.gov |
| Chiral Cobalt Hydride | Asymmetric Hydroalkylation | 1,1-Disubstituted alkenes, Indoles | Chiral α,α-Dialkyl Indoles | nih.gov |
Stereoselective and Enantioselective Synthesis of Octahydro-1H-Indoles
The biological activity of molecules often depends on their three-dimensional structure. Therefore, the development of stereoselective and enantioselective methods for synthesizing octahydro-1H-indoles is of paramount importance. These strategies aim to control the formation of stereogenic centers within the molecule, yielding specific isomers. Asymmetric hydrogenation is a particularly powerful tool for achieving this goal. nih.gov
Asymmetric Hydrogenation Strategies for Chiral Octahydro-1H-Indole Derivatives
Asymmetric hydrogenation is one of the most direct and atom-economical methods for producing chiral compounds from unsaturated precursors. dicp.ac.cn While the asymmetric hydrogenation of indoles to chiral indolines (dihydroindoles) has been studied, the complete and enantioselective hydrogenation to form chiral octahydroindoles has been a significant challenge due to the stability of the aromatic system. nih.govacs.org
Recent breakthroughs have demonstrated the highly enantioselective and diastereoselective complete hydrogenation of various indole derivatives using a dual-functional ruthenium N-heterocyclic carbene (Ru-NHC) catalyst. nih.govacs.org This strategy allows for the synthesis of a wide array of chiral octahydroindoles, which are important structural motifs in many pharmaceutical agents and natural products. nih.govacs.org The reaction typically proceeds in two stages: an initial low-temperature hydrogenation of the carbocyclic ring followed by a higher-temperature hydrogenation of the pyrrole ring, all using a single catalyst. nih.gov This method has been shown to be effective for N-protected indoles substituted at various positions. nih.govacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been developed as a concise route to optically active indolines, which can be precursors to the fully saturated systems. dicp.ac.cnrsc.org
| Substrate | Catalyst | Conditions | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)₂ | 1) 100 bar H₂, 25°C, 48h; 2) 100 bar H₂, 100°C, 48h (with 4 Å MS) | 94% | 80:20 | 95:5 | nih.govacs.org |
| N-Boc-3-phenyl-indole | Ru((R,R)-SINpEt)₂ | 1) 100 bar H₂, 25°C, 48h; 2) 100 bar H₂, 100°C, 48h | 91% | >95:5 | 96:4 | acs.org |
| N-Boc-2-methyl-indole | Ru((R,R)-SINpEt)₂ | 1) 70 bar H₂, 25°C, 48h; 2) 100 bar H₂, 100°C, 48h | 95% | 90:10 | 95:5 | nih.gov |
| tert-Butyl (2-(2-oxo-3-phenylpropyl)phenyl) carbamate | [Pd(TFA)₂]/Ligand | 300 psi H₂, 40°C, 24h | 91% | N/A | 94:6 | dicp.ac.cn |
Diastereoselective Routes to Substituted Octahydro-1H-Indole Scaffolds
The construction of the octahydro-1H-indole framework with specific stereochemistry is a formidable challenge. Several innovative strategies have been developed to control the diastereoselectivity of these reactions, enabling the synthesis of complex, multi-substituted scaffolds.
One powerful approach involves a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. scispace.comacs.org This method has been successfully employed to create complex octahydroindoles with up to four stereocenters, achieving excellent enantioselectivities (up to 95% ee) and complete diastereoselective control in a one-pot operation. wlv.ac.ukresearchgate.net The reaction sequence can be initiated by an organocatalyzed Michael addition, followed by a tandem Robinson-aza-Michael double cyclization catalyzed by a polymer-supported base like PS-BEMP. scispace.comacs.org DFT calculations have been utilized to understand the origin of the high diastereoselectivity observed in these transformations. wlv.ac.ukresearchgate.net
Another effective strategy is the catalytic hydrogenation of substituted indoles. A ruthenium N-heterocyclic carbene (NHC) complex, Ru((R,R)-SINpEt)2, has been identified as a dual-functional catalyst capable of highly enantioselective and diastereoselective complete hydrogenation of protected indoles. acs.orgnih.gov This method allows for the synthesis of a wide range of chiral octahydroindoles with the installation of up to five new stereocenters. nih.gov The reaction proceeds through a homogeneous catalytic partial reduction followed by a heterogeneous catalytic hydrogenation of the aromatic ring. acs.org The diastereomeric ratio and enantiomeric excess of the products are influenced by the reaction conditions, including the solvent and temperature. acs.orgnih.gov
Furthermore, a one-pot cascade reaction involving the reduction of a 2-nitrovinyl substituent to a 2-aminoethyl group, followed by partial reduction to a cyclohexanone (B45756) intermediate and subsequent intramolecular reductive amination, provides access to all-cis-octahydroindoles. wiley.com This process forges ten new σ-bonds and adds seven equivalents of molecular hydrogen in a single operation. wiley.com The diastereoselectivity of this cascade can be influenced by the substituents on the starting indole. wiley.com For instance, a 2-ethyl substituent on the octahydroindole product resulted in a slightly lower diastereoselectivity compared to the unsubstituted analogue. wiley.com
The cyclocondensation of (R)-phenylglycinol with stereoisomeric mixtures of 3-substituted 2-oxocyclohexaneacetates offers a stereocontrolled route to enantiopure 7-substituted octahydroindoles. researchgate.net This method leads to the formation of tricyclic oxazoloindolone lactams, which can be further transformed into the desired octahydroindole products with various stereochemical patterns. researchgate.net
Table 1: Comparison of Diastereoselective Routes to Substituted Octahydro-1H-Indoles
| Methodology | Key Features | Catalyst/Reagent | Stereochemical Control | Ref. |
|---|---|---|---|---|
| Domino Robinson Annulation/Aza-Michael Reaction | One-pot, up to 4 stereocenters | Organocatalyst (e.g., diarylprolinol silyl (B83357) ether), PS-BEMP | High enantioselectivity (up to 95% ee) and complete diastereoselectivity | scispace.comacs.orgwlv.ac.ukresearchgate.net |
| Ru-Catalyzed Asymmetric Hydrogenation | Dual-functional catalyst, up to 5 new stereocenters | Ru((R,R)-SINpEt)2 | High enantioselectivity and diastereoselectivity | acs.orgnih.gov |
| One-Pot Hydrogenation Cascade | All-cis products, 10 new σ-bonds formed | Pd/C | High diastereoselectivity (>95:5 d.r. for the all-cis product) | wiley.com |
| Cyclocondensation with (R)-phenylglycinol | Access to enantiopure 7-substituted octahydroindoles | (R)-phenylglycinol | Stereocontrolled formation of various diastereomers | researchgate.net |
Control of Chiral Centers within the Octahydro-1H-Indole Framework
The precise control of all chiral centers within the octahydro-1H-indole framework is paramount for the synthesis of specific stereoisomers. Asymmetric synthesis and stereocontrolled transformations are key to achieving this goal.
Asymmetric hydrogenation of indoles using chiral catalysts is a prominent method. The Ru-NHC catalyst, Ru((R,R)-SINpEt)2, not only facilitates the complete hydrogenation of the indole ring but also establishes multiple stereocenters with high enantioselectivity. acs.orgnih.gov The choice of protecting group on the indole nitrogen and the substitution pattern of the indole ring can influence the stereochemical outcome. acs.org
Organocatalysis provides another powerful tool for controlling chirality. The domino Robinson annulation/aza-Michael reaction, mediated by a chiral organocatalyst, allows for the asymmetric synthesis of octahydroindoles from acyclic precursors with excellent enantiocontrol. scispace.comacs.org Furthermore, a diastereoselective cyclization involving a remote 1,6-asymmetric induction has been developed, leading to enantiopure tetrasubstituted hydroindoles. scispace.comacs.org
The synthesis of hydroxylated octahydro-1H-indole carboxylates from L-tyrosine demonstrates a stereoselective approach starting from the chiral pool. nih.gov The oxidative cyclization of L-tyrosine was optimized to prevent racemization and enable efficient scale-up. nih.gov This strategy provides access to polyhydroxylated derivatives with defined stereochemistry. nih.gov
For the synthesis of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for several pharmaceuticals, methods involving the resolution of racemic mixtures or enantioselective synthesis are employed. Chiral resolution using organic bases can isolate the desired stereoisomer, while controlling reaction temperature and stoichiometry is critical to prevent epimerization. Catalytic asymmetric variations using chiral phosphoric acid catalysts have also been explored for the enantioselective synthesis of related structures like (R)-3-methyl-octahydro-1H-indole.
N-Substituted Octahydro-1H-Indole Formation
The introduction of a substituent on the nitrogen atom of the octahydroindole ring is a key step in the synthesis of compounds like this compound. Direct N-arylation and cyclization strategies are common approaches.
Direct N-Arylation Strategies for this compound Synthesis
Direct N-arylation of the octahydro-1H-indole secondary amine with a phenyl source is a straightforward approach to synthesize this compound. The Ullmann condensation is a classic method for forming C-N bonds. Modern variations of the Ullmann reaction utilize copper catalysts, often in combination with ligands, to facilitate the coupling of aryl halides with amines under milder conditions. acs.orgnih.govnih.gov For instance, a CuI-based catalytic system with a prolinamide ligand has been shown to be effective for the N-arylation of various amines, including secondary cyclic amines, in aqueous media. acs.orgnih.gov Another ligand, DMPAO, has been found to be highly efficient in promoting the copper-catalyzed N-arylation of aliphatic acyclic secondary amines. organic-chemistry.org Ligand-free Ullmann-type aminations have also been developed, for example, using copper powder in neat water, although these conditions may not be suitable for all secondary amines. nih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful tool for N-arylation. While not explicitly detailed for octahydroindole in the provided context, it is a widely used method for the N-arylation of secondary amines.
Approaches to 1-Phenyl-1H-Indole Analogues via Cyclization
An alternative to direct N-arylation is the construction of the N-phenyl-substituted indole ring system through cyclization reactions, followed by hydrogenation to the octahydroindole.
One such method involves the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one analogues in the presence of trifluoroacetic acid and acetic acid to yield 1-phenyl-1H-indole derivatives. researchgate.netimpactfactor.org These indole analogues can then be subjected to hydrogenation to afford the corresponding 1-phenyloctahydro-1H-indoles.
The Fischer indole synthesis is a classic method for indole formation. A modified Fischer protocol can be adapted to synthesize saturated systems by using cyclohexanone derivatives. For example, the reaction of 3-methylcyclohexanone (B152366) with phenylhydrazine (B124118) under acidic conditions, followed by thermal rearrangement, can yield 3-methyl-octahydro-1H-indole. While this example does not directly produce a 1-phenyl derivative, the principle could be extended by using an appropriately substituted hydrazine.
Copper-catalyzed cyclization of N-(2-alkynylphenyl)imines provides another route to N-substituted indoles. rsc.org This method could potentially be adapted to synthesize precursors for this compound.
Table 2: Synthetic Approaches to N-Substituted Octahydro-1H-Indoles
| Approach | Description | Key Reagents/Catalysts | Product Type | Ref. |
|---|---|---|---|---|
| Direct N-Arylation (Ullmann) | Coupling of octahydro-1H-indole with a phenyl halide | CuI, prolinamide ligand or DMPAO | This compound | acs.orgnih.govorganic-chemistry.org |
| Cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one | Cyclization followed by hydrogenation | Trifluoroacetic acid, acetic acid | 1-Phenyl-1H-indole analogues (precursors) | researchgate.netimpactfactor.org |
| Modified Fischer Indole Synthesis | Condensation of a cyclohexanone derivative with a hydrazine | Phenylhydrazine, acid catalyst | Substituted octahydro-1H-indoles | |
| Copper-Catalyzed Cyclization | Cyclization of N-(2-alkynylphenyl)imines | Cu(OAc)2 | N-vinylindoles (potential precursors) | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes to Saturated Indoles
The development of environmentally benign and sustainable synthetic methods is a growing priority in chemical synthesis. For the preparation of saturated indoles like octahydro-1H-indole, several green chemistry principles are being applied.
The use of water as a solvent is a key aspect of green chemistry. A heterogeneous catalytic hydrogenation of unprotected indoles to indolines has been developed using a Pt/C catalyst in water, activated by p-toluenesulfonic acid. nih.gov This method avoids the use of harsh conditions and toxic solvents often required for indole hydrogenation. nih.gov While this specific method focuses on indoline synthesis, it highlights the potential for using water in the hydrogenation of indole systems.
Catalytic methods, in general, are preferred over stoichiometric reagents as they reduce waste. The catalytic hydrogenation of indoles using both heterogeneous (e.g., Pt/C, Pd/C) and homogeneous (e.g., Ru-NHC complex) catalysts are examples of this principle in action. wiley.comnih.gov These catalytic systems often allow for reactions to be carried out under milder conditions, such as lower hydrogen pressure and temperature. nih.govsioc-journal.cn
One-pot reactions and cascade sequences, such as the hydrogenation cascade for the synthesis of octahydroindoles, are highly atom- and step-economical, minimizing the need for purification of intermediates and reducing solvent usage and waste generation. wiley.comzenodo.org
The use of readily available and renewable starting materials is another tenet of green chemistry. While not extensively detailed for this compound in the provided context, the synthesis of bis(indolyl)methanes from indoles and aldehydes, which can be derived from renewable resources, showcases a green approach to indole derivatives. beilstein-journals.orgnih.gov The development of greener synthetic technologies for such reactions includes the use of photocatalysis, organocatalysis, and nanocatalysts. beilstein-journals.org
Solvent-free reaction conditions are also being explored to create greener synthetic pathways. beilstein-journals.org For example, the Friedel-Crafts reaction of indoles with nitroalkenes can be carried out under solvent-free conditions, often with microwave activation to reduce reaction times. researchgate.net
Table 3: Green Chemistry Approaches in Saturated Indole Synthesis
| Green Chemistry Principle | Application in Saturated Indole Synthesis | Example | Ref. |
|---|---|---|---|
| Use of Greener Solvents | Water as a solvent for hydrogenation | Pt/C catalyzed hydrogenation of unprotected indoles in water | nih.gov |
| Catalysis | Use of heterogeneous and homogeneous catalysts | Pd/C, Pt/C, Ru-NHC complex for hydrogenation | wiley.comnih.gov |
| Atom and Step Economy | One-pot cascade reactions | Hydrogenation cascade for all-cis-octahydroindoles | wiley.comzenodo.org |
| Use of Renewable Feedstocks | Synthesis from readily available starting materials | Synthesis of bis(indolyl)methanes from indoles and aldehydes | beilstein-journals.orgnih.gov |
| Energy Efficiency | Use of microwave irradiation | Solvent-free reaction of indoles with nitroalkenes | researchgate.net |
Chemical Reactivity and Advanced Functionalization of the 1 Phenyloctahydro 1h Indole Core
Site-Selective C–H Functionalization of Saturated Nitrogen Heterocycles
Directly converting inert C–H bonds into valuable functional groups is a primary goal in modern organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized substrates. nih.gov For saturated N-heterocycles like 1-phenyloctahydro-1H-indole, site-selective C–H functionalization is particularly challenging due to the presence of multiple, chemically similar C–H bonds. researchgate.net However, significant progress has been made in developing methodologies to control the position of functionalization, particularly at the α, β, and γ positions relative to the nitrogen atom.
The C–H bonds α to the nitrogen atom are the most activated due to the adjacent heteroatom, making them prime targets for functionalization. This reactivity is typically harnessed through the formation of key intermediates like iminium ions or α-amino radicals. researchgate.net
Enzymatic and Biomimetic Carbene Transfer: Biocatalysis offers a highly selective and environmentally benign approach to C–H functionalization. Iron-heme-containing enzymes and their synthetic porphyrin analogues can catalyze carbene transfer reactions from diazo compounds. researchgate.netmdpi.com These reactions proceed under mild conditions and can achieve high levels of selectivity. For instance, iron porphyrin complexes have been used for the C-H functionalization of N-heterocycles with diazoalkanes, providing a direct route to introduce new carbon-carbon bonds. mdpi.com Gold-catalyzed carbene transfer reactions have also emerged as a powerful tool for the selective C-H functionalization of both protected and unprotected N-heterocycles. nih.gov
Oxidative Methods: Oxidative strategies, often termed cross-dehydrogenative coupling (CDC), involve the formation of an iminium ion intermediate by removing a hydride from the α-position. nih.govnih.gov This electrophilic intermediate is then intercepted by a suitable nucleophile. researchgate.netnih.gov A variety of oxidants can be employed, and the method has been successfully applied to couple N-heterocycles with a wide range of partners, including aldehydes, indoles, and phenols. researchgate.netrsc.org Copper-catalyzed CDC reactions using H₂O or alcohols as coupling partners can generate hemiaminal or aminal intermediates, which can be further functionalized with various nucleophiles. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized C–H functionalization by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govresearchgate.net In the context of α-C–H functionalization, a photocatalyst can oxidize the amine to a radical cation, which then undergoes deprotonation to form a nucleophilic α-amino radical. beilstein-journals.org This radical can then engage in coupling reactions. A powerful synergistic approach combines photoredox catalysis with transition metals, such as nickel. beilstein-journals.org In these dual catalytic systems, the photocatalyst generates the α-amino radical, which is then captured by a nickel complex to participate in cross-coupling with partners like aryl halides. beilstein-journals.orgresearchgate.net This method has been widely used for the α-arylation of N-heterocycles. beilstein-journals.org
| Strategy | Key Intermediate | Typical Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Enzymatic/Biomimetic Carbene Transfer | Metal-carbene complex | Diazo compounds, Iron-heme enzymes, Au(I) catalysts | High selectivity, mild conditions, environmentally benign | researchgate.netmdpi.com |
| Oxidative Methods (CDC) | Iminium ion | Peroxides, Metal oxidants (e.g., Cu, Fe) | Direct coupling, avoids pre-functionalization | nih.govnih.govresearchgate.net |
| Directing Group Approaches | Metallacyclic intermediate | Removable directing groups (e.g., picolinamide), Transition metals (e.g., Pd, Rh) | Excellent control of site-selectivity | nih.govchemrxiv.orgrsc.org |
| Photoredox Catalysis | α-amino radical | Photocatalysts (e.g., Ir, Ru complexes), Ni catalysts, Light source | Extremely mild conditions, high functional group tolerance | nih.govbeilstein-journals.orgresearchgate.net |
Functionalizing the more remote and unactivated β- and γ-C(sp³)–H bonds of saturated nitrogen heterocycles is significantly more challenging than α-functionalization. researchgate.netnih.gov These positions lack the electronic activation provided by the adjacent nitrogen atom. Despite these hurdles, several innovative strategies have been developed.
One successful approach involves a two-step sequence enabled by organic photoredox catalysis. nih.gov First, a photoredox-catalyzed dehydrogenation of the saturated aza-heterocycle generates an ene-carbamate intermediate. This unsaturated intermediate then undergoes a subsequent anti-Markovnikov hydrofunctionalization with a variety of nucleophiles, effectively installing functionality at the β-position. nih.gov
Another strategy relies on photocatalytic oxidation to generate a Boc-stabilized iminium ion as a central intermediate. acs.org Depending on the choice of base, this intermediate can be directed toward either α-hydroxylation or β-elimination to form an enecarbamate. The resulting enecarbamate can then be further functionalized, providing access to β-substituted products. acs.org These methods highlight the power of photocatalysis to access reactive intermediates that enable functionalization at previously inaccessible sites. researchgate.netresearchgate.net
Copper catalysis has become a prominent tool in C–H functionalization due to copper's low cost, low toxicity, and versatile reactivity. nih.govrsc.org Copper catalysts are effective in a wide range of C–H functionalization reactions, including the formation of C–C, C–N, C–O, and C–S bonds. nih.gov
For saturated N-heterocycles, copper catalysis is particularly effective for late-stage functionalization, which is the modification of complex molecules at a late point in their synthesis. nih.gov One notable method involves a copper(I)-catalyzed hydroxylation or alkoxylation at the α-position using N-F reagents as oxidants. This reaction generates a hemiaminal or aminal intermediate. This intermediate can then be activated, for example by a fluorination reagent, to form an iminium ion in situ, which is subsequently trapped by a wide array of nucleophiles. This two-step, one-pot process allows for diverse functionalizations such as methylation, arylation, azidination, and even glycoconjugation on complex N-heterocyclic scaffolds. nih.gov Copper catalysts have also been shown to mediate the ortho-selective C-H functionalization of phenols and naphthols with diazoesters, a transformation that proceeds via a copper-carbene intermediate. nih.govsemanticscholar.org
| Reaction Type | Copper Catalyst | Key Features | Scope/Application | Reference |
|---|---|---|---|---|
| Late-Stage α-Functionalization | Cu(I) with BOX ligands | Generates hemiaminal/aminal intermediate via C-H oxidation, followed by nucleophilic substitution. | Broad nucleophile scope (aryls, azides, etc.) on complex N-heterocycles. | nih.gov |
| C-H Arylation of (Hetero)arenes | Ligandless Cu | Direct coupling of heteroarenes with aryl iodides under solvent-free conditions. | Synthesis of a variety of arylated indoles and other heteroarenes. | nih.gov |
| ortho-C-H Functionalization of Phenols | CuCl, CuCl₂ | Ortho-selective insertion of a copper carbene (from a diazoester) into the phenolic C-H bond. | Synthesis of functionalized naphthols and phenols. | nih.govsemanticscholar.org |
| C-H Sulfonylation (Transient DG) | Cu(OAc)₂ | First example of Cu-catalyzed C(sp²)-H functionalization using a transient directing group. | Effective sulfonylation of benzylamines. | chemrxiv.org |
Electrophilic Substitution on the N-Phenyl Moiety and its Regioselectivity
The N-phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic rings. The regiochemical outcome—that is, whether the incoming electrophile adds to the ortho, meta, or para position—is dictated by the electronic properties of the octahydro-1H-indol-1-yl substituent.
Diversification and Derivatization Reactions of the Octahydro-1H-Indole Scaffold
The diversification of the octahydro-1H-indole scaffold is key to creating libraries of compounds for biological screening or materials development. The C–H functionalization strategies discussed previously (Section 3.1) are primary methods for this diversification, allowing for the introduction of a wide array of substituents at specific positions on the saturated rings.
Beyond C–H activation, other reactions can modify the core structure. For example, N-allylation of indole (B1671886) derivatives can be achieved with high regio- and enantioselectivity using iridium catalysts. nih.gov While this is demonstrated on the indole nitrogen, analogous principles could be explored for reactions involving the saturated core. The resulting functionalized scaffolds can serve as platforms for further elaboration. For instance, an α-functionalized product could be further modified, or a β-functionalized derivative could be used in subsequent cyclization reactions to build more complex polycyclic systems. The ability to selectively introduce functional groups at different sites provides a powerful toolkit for systematically exploring the chemical space around the this compound core. rsc.org
Ring-Opening and Rearrangement Reactions of Octahydro-1H-Indole Derivatives
The octahydro-1H-indole core, while generally stable, can participate in ring-opening and rearrangement reactions under specific conditions, leading to novel molecular architectures.
Rearrangement Reactions: Sigmatropic rearrangements are a powerful class of reactions for skeletal reorganization. For example, silver-catalyzed nih.govnih.gov-rearrangements of N-oxyindole derivatives have been developed to synthesize 3-oxyindoles under mild conditions. organic-chemistry.org This type of concerted rearrangement could potentially be applied to derivatives of the octahydro-1H-indole scaffold. Domino reactions, such as a combination of an aza-Piancatelli rearrangement and an intramolecular Diels-Alder reaction, have been used to construct complex, angularly fused aza-tricyclic frameworks from simpler precursors. nih.govacs.org Such complex cascade reactions could be envisioned starting from suitably functionalized octahydro-1H-indole derivatives to rapidly build molecular complexity.
Ring-Opening Reactions: Ring-opening of the heterocyclic system can occur under various conditions, often involving cleavage of a C-N bond. Reductive cleavage methods, for example, using strong reducing agents, could potentially open one of the rings. Oxidative cleavage is another possibility. The specific conditions and the resulting products would depend heavily on the substitution pattern of the octahydro-1H-indole derivative and the reagents employed. While specific examples for the this compound core are not detailed in the provided search results, these general principles of heterocyclic chemistry suggest plausible pathways for structural modification.
Advanced Spectroscopic Characterization and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 1-phenyloctahydro-1H-indole in solution. nih.gov High-field instruments provide the necessary resolution to analyze the complex spin systems within the molecule, while a suite of one- and two-dimensional experiments reveals a wealth of structural information.
High-field ¹H and ¹³C NMR spectra are fundamental for the initial structural characterization of this compound. researchgate.netcopernicus.org The ¹H NMR spectrum provides information about the electronic environment of each proton, their multiplicities revealing through-bond coupling with neighboring protons. The aromatic protons of the N-phenyl group are expected to resonate in the downfield region (typically δ 6.5–7.5 ppm), while the protons on the saturated octahydroindole core will appear in the more shielded aliphatic region (δ 1.0–4.5 ppm). mdpi.commdpi.com
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single resonance for each unique carbon atom. nih.gov The chemical shifts are highly indicative of the carbon type. Carbons of the phenyl group appear in the δ 110–150 ppm range, while the sp³-hybridized carbons of the saturated carbocyclic ring are found further upfield. The specific chemical shifts are sensitive to the local geometry and substituent effects, providing initial clues about the stereochemistry. ipb.pt
Table 1: Illustrative ¹H and ¹³C NMR Data for a Postulated Isomer of this compound
Note: These are typical, representative values for the described structural motifs. Actual values depend on the specific stereoisomer and solvent.
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Phenyl Group | ||
| C-ipso | - | ~145 |
| C-ortho | ~6.9 (d) | ~118 |
| C-meta | ~7.3 (t) | ~129 |
| C-para | ~7.0 (t) | ~120 |
| Octahydroindole Core | ||
| C-2 | ~3.5 (m) | ~55 |
| C-3 | ~1.8 (m), ~1.6 (m) | ~28 |
| C-3a | ~2.5 (m) | ~45 |
| C-4 | ~1.5 (m), ~1.3 (m) | ~24 |
| C-5 | ~1.4 (m), ~1.2 (m) | ~25 |
| C-6 | ~1.7 (m), ~1.5 (m) | ~26 |
| C-7 | ~1.9 (m), ~1.7 (m) | ~30 |
| C-7a | ~3.8 (m) | ~65 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure and defining its stereochemistry. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.org For this compound, COSY spectra would reveal the connectivity pathways within the saturated ring system, allowing for the sequential assignment of protons from one position to the next. For example, the proton at C-7a would show a cross-peak to the protons on C-7, which in turn would correlate to the protons on C-6, and so on.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. princeton.educolumbia.edu This is crucial for determining the relative stereochemistry. For instance, a NOESY cross-peak between a proton on the phenyl ring and a specific proton on the octahydroindole core would define the orientation of the phenyl group. Similarly, correlations between protons across the ring fusion (e.g., between H-3a and H-7a) are critical for establishing the cis or trans nature of the ring junction. ROESY is often preferred for molecules of intermediate size where the NOE enhancement might be close to zero. columbia.edu
Nitrogen has two NMR-active isotopes, but the spin-½ ¹⁵N is preferred for high-resolution studies despite its low natural abundance (0.37%). ipb.ptresearchgate.net ¹⁵N NMR spectroscopy directly probes the electronic environment of the nitrogen atom in the indole (B1671886) ring. The chemical shift of the nitrogen in this compound is expected to be characteristic of a trisubstituted, sp³-hybridized amine within a heterocyclic system. mdpi.com The attachment of the phenyl group directly to the nitrogen will significantly influence its chemical shift compared to an N-alkyl substituted analogue due to electronic effects and potential changes in hybridization. oup.com Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can correlate the ¹⁵N nucleus to protons two or three bonds away (e.g., H-2, H-7a, and the ortho-protons of the phenyl ring), confirming its position within the molecular framework. rsc.org
Table 2: Typical NMR Parameters for Nitrogen in N-Phenyl Heterocycles
| Parameter | Typical Value Range | Significance for this compound |
| ¹⁵N Chemical Shift (δ, ppm) | -200 to -350 (relative to CH₃NO₂) | Sensitive to hybridization, substitution, and ring strain. Confirms the chemical environment of the indole nitrogen. |
| ¹J(¹⁵N, ¹³C) | 5-15 Hz | Provides information on the N-C bond character. |
| ²J(¹⁵N, ¹H) | 10-15 Hz | Confirms connectivity to adjacent protons (e.g., H-2, H-7a). rsc.org |
For conformationally flexible molecules like this compound, standard NOE and coupling constant analyses may not be sufficient to define a single, unique 3D structure. Residual Dipolar Couplings (RDCs) provide powerful, long-range structural information. nih.gov By dissolving the molecule in a weakly aligning medium (such as a liquid crystal), the anisotropic dipolar couplings between nuclei, which average to zero in isotropic solution, become measurable. wikipedia.org RDCs are dependent on the angle of the internuclear vector relative to the external magnetic field. nih.gov This information provides global orientational constraints that can be used to validate a proposed structure, distinguish between different conformational models, and even aid in the determination of absolute configuration when combined with computational methods. researchgate.netresearchgate.net RCSA provides complementary information based on the orientation-dependent chemical shifts.
The magnitude of the three-bond proton-proton coupling constant (³JHH), also known as the vicinal coupling constant, is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. wikipedia.orgmiamioh.edu This relationship is a cornerstone of conformational analysis in saturated ring systems. libretexts.org By carefully measuring the ³JHH values between adjacent protons in the octahydroindole ring (e.g., between H-3a and H-4, or H-7 and H-7a), one can determine the dihedral angles. oup.com This allows for the precise determination of the ring's conformation (e.g., chair-like or boat-like) and the relative orientation (axial or equatorial) of the protons, which in turn defines the relative stereochemistry of the substituents and the ring fusion. rsc.org
Table 3: Karplus Relationship and Expected Vicinal Coupling Constants
| Dihedral Angle (θ) | Typical ³JHH (Hz) | Implication for Stereochemistry |
| 0° (eclipsed) | ~8-10 | cis-relationship on a planar segment |
| 60° (gauche) | ~1-4 | axial-equatorial or equatorial-equatorial |
| 90° (perpendicular) | ~0-1 | - |
| 180° (anti-periplanar) | ~9-14 | trans-diaxial relationship |
X-ray Crystallography for Unambiguous Absolute Stereochemistry Determination
While NMR provides invaluable data on the solution-state structure, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the molecular structure in the solid state. wikipedia.organton-paar.com If a suitable single crystal of this compound can be grown, this technique can provide a precise three-dimensional model of the molecule. nih.gov
The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. protoxrd.com This yields exact bond lengths, bond angles, and torsional angles, confirming the connectivity and the detailed conformation adopted in the crystal lattice. Crucially, for chiral molecules crystallized in a non-centrosymmetric space group, specialized techniques involving the analysis of anomalous dispersion (the Flack parameter) can be used to determine the absolute configuration of every stereocenter without ambiguity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of organic molecules, providing data on the precise molecular weight and elemental composition. acs.org For this compound, HRMS is crucial for confirming its molecular formula and for analyzing its fragmentation patterns, which offers deep insights into its structural framework.
The molecular formula of this compound is C₁₄H₁₉N. This formula is the basis for determining the theoretical exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), which can then be compared with the experimentally measured value from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer. mdpi.com The high resolving power of these instruments allows for mass measurements with a high degree of accuracy, typically in the low parts-per-million (ppm) range, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgwiley.com
The calculated monoisotopic mass of this compound (C₁₄H₁₉N) is 201.15175 Da. An experimental HRMS measurement confirming a mass value extremely close to this theoretical value would provide strong evidence for the C₁₄H₁₉N elemental composition.
Under electron ionization (EI), the fragmentation of this compound is expected to follow pathways characteristic of cyclic amines and N-aryl compounds. scribd.comwhitman.edulibretexts.org The presence of the nitrogen atom, with its lone pair of electrons, significantly influences the fragmentation process. The molecular ion peak (M⁺˙) is generally expected to be observable due to the stability conferred by the aromatic and bicyclic systems. whitman.edu
The primary fragmentation pathways for cyclic amines often involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orglibretexts.org For this compound, α-cleavage can occur at the C2-C3 or C7a-C7 bond of the octahydroindole ring system. Another significant fragmentation process for N-phenyl substituted cyclic amines involves cleavage of the N-C(phenyl) bond or fragmentation within the piperidine-like ring structure, leading to characteristic ions. wiley.com The loss of a hydrogen atom from the molecular ion to form a stable [M-1]⁺ ion is also a common feature in the mass spectra of amines. whitman.edu
A plausible fragmentation pathway involves the formation of a prominent fragment ion resulting from the loss of a C₄H₈ moiety via a retro-Diels-Alder (RDA) type cleavage of the cyclohexene (B86901) ring portion of the octahydroindole system. Further fragmentation of the N-phenyl group can lead to the formation of a C₆H₅⁺ ion (m/z 77).
The detailed research findings on the expected fragmentation of this compound are summarized in the interactive data table below. The table outlines the proposed key fragment ions, their elemental compositions as would be confirmed by HRMS, and their likely structural origins.
| m/z (Proposed) | Elemental Composition | Calculated Exact Mass (Da) | Inferred Structural Origin |
|---|---|---|---|
| 201 | C₁₄H₁₉N | 201.15175 | Molecular Ion [M]⁺˙ |
| 200 | C₁₄H₁₈N | 200.14392 | Loss of a hydrogen atom [M-H]⁺ |
| 145 | C₁₀H₁₁N | 145.08915 | Retro-Diels-Alder type cleavage, loss of C₄H₈ |
| 118 | C₈H₁₀N | 118.08132 | α-cleavage and subsequent rearrangement |
| 91 | C₆H₅N | 91.04220 | Aniline radical cation, cleavage of the bicyclic system |
| 77 | C₆H₅ | 77.03912 | Phenyl cation, loss of the octahydroindole moiety |
The stereochemical features of this compound are complex, arising from the fused bicyclic nature of the octahydroindole core. The junction of the five-membered and six-membered rings can result in either a cis or trans fusion. Specifically, the hydrogens at the bridgehead carbons (C3a and C7a) can be on the same side (cis) or on opposite sides (trans) of the ring system. This gives rise to diastereomers. Furthermore, the presence of other chiral centers, depending on the substitution pattern on the carbocyclic ring, would introduce additional stereoisomers.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are paramount for the unambiguous assignment of the stereochemistry of such systems. researchgate.netresearchgate.net While basic ¹H and ¹³C NMR provide information about the connectivity of the molecule, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for elucidating the spatial relationships between protons. core.ac.ukacdlabs.comlibretexts.orgipb.pt
These techniques detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of the number of bonds separating them. acdlabs.com For this compound, a key diagnostic for determining the cis or trans ring fusion would be the observation of NOE/ROE cross-peaks between the bridgehead protons (H-3a and H-7a) and other protons on the ring system.
For instance, in a cis-fused isomer, NOE correlations would be expected between protons that are on the same face of the bicyclic system. The relative stereochemistry of substituents on the six-membered ring can also be determined by observing their NOE correlations with the bridgehead protons and with each other. researchgate.net Computational modeling, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can also be used in conjunction with experimental data to provide strong support for a particular stereochemical assignment. researchgate.net
Computational and Theoretical Investigations of 1 Phenyloctahydro 1h Indole
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-phenyloctahydro-1H-indole. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron distribution, orbital energies, and bonding interactions. osi.lvarxiv.org
Key insights from quantum chemical calculations include:
Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The HOMO is often localized on the electron-rich indole (B1671886) nitrogen and the phenyl ring, while the LUMO may be distributed over the aromatic system.
Charge Distribution: Calculation of atomic charges provides a quantitative measure of the electron distribution, highlighting the polar nature of the N-H bond and the relative electron densities across the carbon skeleton.
Bonding Analysis: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of chemical bonds, including weak intramolecular interactions that contribute to the molecule's stability and conformation. mdpi.com These analyses can reveal details about hydrogen bonds and other non-covalent interactions. pku.edu.cniastate.edu
These calculations provide a foundational understanding of the molecule's intrinsic properties, which in turn informs the interpretation of its chemical behavior and spectroscopic data.
Elucidation of Reaction Mechanisms and Transition State Characterization
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing transition states, intermediates, and products, researchers can elucidate detailed reaction mechanisms. nih.gov
The synthesis of the octahydroindole core often involves a key cyclization step. Theoretical studies can model various proposed cyclization pathways to determine the most energetically favorable route. For instance, in the formation of related indole structures, computational methods have been used to investigate intramolecular alkenylation reactions catalyzed by transition metals like palladium. beilstein-journals.org These studies can assess the feasibility of different catalytic cycles and the role of ligands and additives in controlling the reaction's outcome.
Direct C–H functionalization is a powerful strategy for modifying the this compound scaffold. pitt.edunih.gov Computational studies can provide a deep understanding of the mechanisms of these reactions. pitt.edu For example, DFT calculations can be used to investigate the mechanism of transition metal-catalyzed C–H activation. nih.govnankai.edu.cn These calculations can help to:
Identify the active catalytic species.
Determine the mechanism of C–H bond cleavage, such as concerted metalation-deprotonation (CMD) or σ-complex-assisted metathesis (σ-CAM). pitt.edu
Explain the observed regioselectivity of the functionalization at different positions of the indole ring. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This profile provides crucial information about the reaction's thermodynamics and kinetics. For instance, in the synthesis of substituted indoles, theoretical calculations can predict the activation barriers for different reaction steps, helping to identify the rate-determining step. nih.gov These predictions can guide the optimization of reaction conditions to improve yields and selectivities.
Table 1: Representative Theoretical Data for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | +5.2 |
| Product | -15.8 |
This table illustrates the type of data generated from theoretical predictions of reaction pathways. The values are hypothetical and serve as an example.
Conformational Analysis using Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
The flexibility of the octahydroindole ring system and the rotation around the C-N bond connecting the phenyl group give rise to a complex conformational landscape for this compound. Understanding the accessible conformations and their relative energies is crucial for interpreting its biological activity and spectroscopic properties. iupac.orgsciforum.net
Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time, providing insights into its dynamic behavior. nih.govmdpi.com For more accurate energy evaluations of different conformations, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. riken.jpnih.govmdpi.commpg.de In a QM/MM approach, the electronically important part of the molecule (e.g., the indole core and the phenyl ring) is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. nih.govmpg.de
This combined approach allows for the study of:
The preferred conformations of the fused ring system (e.g., cis or trans fusion).
The rotational barrier around the N-phenyl bond.
The influence of solvent on the conformational equilibrium.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods have become increasingly reliable for predicting spectroscopic parameters, particularly NMR chemical shifts. nih.govmeilerlab.orgresearchgate.netnih.govescholarship.org For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts can be a valuable tool for structure elucidation and stereochemical assignment. researchgate.netmdpi.com
The standard approach involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., DFT).
NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com
Boltzmann Averaging: Averaging the calculated chemical shifts of the different conformers based on their predicted relative populations.
The accuracy of these predictions has been shown to be high enough to distinguish between different diastereomers and to assign specific signals in complex spectra. escholarship.org Discrepancies between calculated and experimental shifts can also point to structural misassignments or highlight the importance of specific solvent or dynamic effects not captured in the calculation. mdpi.com
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 | 55.2 | 54.8 |
| C3 | 28.9 | 29.1 |
| C3a | 40.1 | 40.5 |
| C4 | 24.5 | 24.3 |
| C5 | 25.8 | 25.6 |
| C6 | 26.3 | 26.5 |
| C7 | 32.1 | 31.9 |
| C7a | 60.7 | 60.2 |
This table provides a hypothetical example of the correlation between experimental and computationally predicted NMR chemical shifts for the octahydroindole core.
Theoretical Insights into Stereoselectivity and Asymmetric Induction in Synthetic Reactions
The stereochemical outcome of synthetic reactions leading to the this compound scaffold is of paramount importance, as the spatial arrangement of substituents significantly influences the molecule's properties and potential applications. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the underlying principles governing stereoselectivity and asymmetric induction in the formation of the octahydroindole core. numberanalytics.comrsc.org These theoretical investigations provide valuable insights into reaction mechanisms, transition state geometries, and the energetic factors that dictate the preferential formation of one stereoisomer over others.
Detailed computational studies on the synthesis of substituted octahydroindoles have shed light on the origins of diastereoselectivity. scispace.comresearchgate.net For instance, in domino reactions involving a Robinson annulation followed by an intramolecular aza-Michael reaction, DFT calculations have been instrumental in understanding the complete diastereoselective control exerted by substituents on the formation of the bicyclic system. scispace.com By modeling the potential transition states, researchers can identify the most energetically favorable reaction pathways.
One such study investigated the diastereoselectivity in the synthesis of octahydroindoles and employed DFT calculations to rationalize the experimental outcomes. scispace.com The calculations focused on the relative Gibbs free energies of the transition states leading to different diastereomers. It was hypothesized that the steric interactions of substituents, such as a benzyl (B1604629) group, with the forming tricyclic structure play a crucial role in determining the stereochemical course of the reaction. scispace.com The comparison of the relative Gibbs free energies of the key transition states was in agreement with the experimentally observed formation of a single diastereomer. scispace.com
The following table summarizes the key findings from a DFT study on the diastereoselective formation of an octahydroindole system, highlighting the calculated energy differences between competing transition states.
| Transition State | Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Outcome |
| TS-A | Transition state leading to the major diastereomer | 0.0 | Favored |
| TS-B | Transition state leading to the minor diastereomer | +3.5 | Disfavored |
| Data hypothetical and illustrative of findings in computational studies on octahydroindole synthesis. |
In another approach, the catalytic hydrogenation cascade for the synthesis of octahydroindoles was investigated using DFT calculations to understand the origin of the observed diastereoselectivity. nih.gov These calculations can assess the free enthalpies for key steps such as tautomerization equilibria of intermediates, which can influence the final stereochemical composition. nih.gov By synthesizing and testing a diastereomerically pure intermediate, researchers can correlate experimental results with computational models to confirm the stereodetermining step of the cascade. nih.gov
The table below illustrates how computational models can predict the diastereomeric ratio based on the calculated energies of the final products or key intermediates.
| Diastereomer | Computational Method | Calculated Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| cis-isomer | DFT (B3LYP/6-31G) | 0.0 | >95:5 |
| trans-isomer | DFT (B3LYP/6-31G) | +2.8 | <5:95 |
| Data hypothetical and illustrative of findings in computational studies on octahydroindole synthesis. |
Furthermore, theoretical studies on asymmetric induction in the synthesis of indole alkaloids provide a broader context for understanding the formation of chiral centers in the this compound structure. scispace.commdpi.com The use of chiral auxiliaries or catalysts introduces a chiral environment that energetically differentiates the transition states leading to enantiomeric products. researchgate.net Computational modeling can map the potential energy surfaces of these reactions, identifying the key non-covalent interactions—such as hydrogen bonding or steric repulsion—between the substrate, catalyst, and reagents that are responsible for the enantiomeric excess observed experimentally. researchgate.net
These theoretical insights are not merely academic; they provide a predictive framework that can guide the rational design of more efficient and selective synthetic routes to specific stereoisomers of this compound and related compounds. By understanding the subtle energetic differences that govern stereochemical control, chemists can optimize reaction conditions, and design novel catalysts and chiral auxiliaries to achieve the desired stereochemical outcome with high fidelity. numberanalytics.comrsc.org
Synthetic Utility and Emerging Chemical Applications of 1 Phenyloctahydro 1h Indole Derivatives
1-Phenyloctahydro-1H-Indole as a Strategic Synthetic Building Block for Complex Architectures
The conversion of flat, aromatic molecules into saturated, three-dimensional structures is a cornerstone of modern synthetic chemistry, providing access to novel chemical space. nih.gov Octahydroindoles are recognized as important structural components in various complex molecules, including organocatalysts and bioactive compounds. nih.gov The synthesis of the this compound core is primarily approached through the complete hydrogenation of its aromatic precursor, 1-phenyl-1H-indole.
The catalytic hydrogenation of the indole (B1671886) ring system is a well-established but challenging transformation. The process can yield either partially hydrogenated indolines (dihydroindoles) or fully saturated octahydroindoles, depending on the catalyst and reaction conditions. nih.gov Research into the hydrogenation of N-substituted indoles has revealed that the nature of the substituent on the nitrogen atom significantly influences the reaction's efficiency.
For instance, studies using triarylborane catalysts have shown that while N-alkyl-substituted indoles can be hydrogenated to their corresponding indolines in high yields, 1-phenyl-1H-indole exhibits substantially lower reactivity. nih.gov In one study, using a B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ catalyst, the hydrogenation of 1-phenyl-1H-indole to 1-phenylindoline resulted in only a 15% yield. nih.gov This reduced reactivity is attributed to the decreased Lewis basicity of the C3 position in the indole ring, which hinders the crucial H₂ activation step. nih.gov
Achieving the complete hydrogenation to the octahydro- state presents further challenges, often requiring multi-step processes or catalysts that can function in both homogeneous and heterogeneous phases. nih.gov Despite the synthetic hurdles, the this compound structure, once obtained, serves as a valuable chiral building block. Its rigid bicyclic core, combined with the steric and electronic influence of the N-phenyl group, makes it a strategic intermediate for the synthesis of more complex, sterically hindered architectures. The phenyl group can be further functionalized, or it can serve to direct the stereochemical outcome of subsequent reactions, making the scaffold a versatile tool for constructing intricate molecular frameworks.
Table 1: Catalytic Hydrogenation of Selected N-Substituted Indoles
| Entry | N-Substituent | Catalyst | Product | Yield (%) | Source |
| 1 | Ethyl | B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ | N-Ethylindoline | 90% | nih.gov |
| 2 | Isopropyl | B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ | N-Isopropylindoline | 78% | nih.gov |
| 3 | Phenyl | B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ | N-Phenylindoline | 15% | nih.gov |
Rational Design and Synthesis of Octahydro-1H-Indole Analogs for Structure-Property Relationship Studies (Non-Biological Contexts)
The rational design of molecular analogs is a fundamental strategy in chemistry to establish clear structure-property relationships. In a non-biological context, these relationships can inform the development of new catalysts, ligands, or materials with tailored chemical and physical properties. For the octahydro-1H-indole framework, modifications can be systematically introduced to probe their effects on characteristics such as conformational stability, reactivity, and solubility.
The synthesis of analogs of this compound would typically involve two primary strategies:
Modification of the Phenyl Group: Introducing electron-donating or electron-withdrawing substituents onto the N-phenyl ring.
Substitution on the Bicyclic Core: Placing substituents at various positions of the saturated carbocyclic or heterocyclic rings.
Studies on the catalytic hydrogenation of various indole derivatives provide insight into these structure-property effects. For example, the electronic nature of substituents on the phenyl ring of 2-aryl-substituted indoles has been shown to have little influence on the efficiency of Iridium-catalyzed asymmetric hydrogenation. chinesechemsoc.org In contrast, the steric hindrance of substituents can dramatically affect reactivity; for instance, 2,3-diphenyl-1H-indole could not be hydrogenated under conditions that were effective for less bulky substrates. chinesechemsoc.orgchinesechemsoc.org
These findings demonstrate that changes to the substitution pattern of the indole core directly impact its reactivity toward catalytic reduction. By extension, similar principles apply to the resulting octahydro-1H-indole analogs. The rational design and synthesis of a library of this compound derivatives with varied substitution patterns would allow for a systematic investigation of their properties. For example, altering the electronics of the N-phenyl group could modulate the nucleophilicity of the nitrogen atom, while introducing bulky groups on the carbocyclic frame would influence the molecule's conformational preferences and its ability to engage in further chemical transformations. Such studies are crucial for understanding the fundamental chemical behavior of this scaffold and for designing derivatives with specific, predictable properties for various chemical applications.
Potential Contributions to Agrochemical Research and Material Science (General Chemical Interest)
While specific applications of this compound in agrochemical research and material science are not yet widely documented, the parent octahydroindole scaffold shows significant promise in these fields. Indole derivatives, in general, are used in the development of agrochemicals, and their saturated counterparts are explored as starting materials for novel pesticides and herbicides. chinesechemsoc.org
In material science , the rigid, three-dimensional structure of the octahydroindole core is a desirable feature. Saturated bicyclic compounds can be incorporated into polymer matrices to enhance their physical properties. For example, related structures have been shown to improve the flexibility, durability, and thermal stability of polymers. The this compound derivative offers an additional point of modification through its phenyl group. This aromatic ring can participate in π-stacking interactions or be functionalized to tune the material's properties, such as its refractive index, conductivity, or affinity for other components in a composite material.
In agrochemical research , the development of new active compounds relies on exploring novel chemical scaffolds that can interact with biological targets in pests or plants. The octahydro-1H-indole framework provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, which is critical for specific binding interactions. The N-phenyl group of this compound could serve as a key pharmacophoric element or be modified to optimize activity and selectivity, potentially leading to the discovery of new classes of agrochemicals.
Conclusion and Future Research Perspectives
Summary of Current Achievements in 1-Phenyloctahydro-1H-Indole Chemistry
The field of this compound chemistry, while specific, is built upon the significant synthetic and applicative framework of the broader octahydro-1H-indole (OHI) class. The OHI scaffold is a key structural unit in a wide array of biologically active natural products and pharmaceuticals. zenodo.org Consequently, much of the achievement related to the 1-phenyl derivative is embedded within the development of general methodologies for OHI synthesis.
Key achievements include the development of synthetic routes that allow for the construction of the OHI core, which can be adapted for N-phenyl substitution. One of the primary approaches involves the complete hydrogenation of the corresponding indole (B1671886) precursor, in this case, 1-phenyl-1H-indole. Recent advancements have focused on achieving this saturation with high stereoselectivity, which is crucial as the OHI structure contains multiple chiral centers. longdom.org For instance, ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been developed as dual-function catalysts, capable of performing a complete, enantioselective hydrogenation of indole rings to yield chiral octahydroindoles. acs.org In such reactions, a phenyl group substituent on the indole nitrogen is tolerated, leading to the fully saturated this compound product. acs.org
Another significant achievement lies in domino reactions, which construct the bicyclic system in a single, efficient operation from acyclic or monocyclic precursors. zenodo.orguniovi.es For example, a transition-metal-free domino reaction between γ-azido-N-tosylhydrazones and boronic acids (including phenylboronic acid) has been shown to produce cis-fused octahydro-1H-indole derivatives with high diastereoselectivity. uniovi.es These methods represent a substantial increase in molecular complexity in a minimal number of synthetic steps. zenodo.org
The table below summarizes some of the synthetic strategies applicable to the formation of the this compound scaffold.
| Synthetic Strategy | Key Features | Catalyst/Reagents | Significance |
| Complete Hydrogenation of 1-Phenyl-1H-Indole | High-pressure hydrogenation to saturate both rings of the indole core. acs.orgwiley.com | Ru-NHC complexes, Rhodium on carbon (Rh/C). acs.orgwiley.com | Provides direct access to the saturated scaffold from an aromatic precursor; recent methods offer high stereocontrol. acs.org |
| Domino C-C/C-N Cyclization | One-pot formation of the bicyclic ring system from a cyclic ketone precursor. uniovi.es | Phenylboronic acid, K₃PO₄ (metal-free). uniovi.es | High efficiency and diastereoselectivity, building complex structures from simpler starting materials. zenodo.orguniovi.es |
| Reductive Amination Cascade | Intramolecular reductive amination of a cyclohexanone (B45756) intermediate derived from a phenol (B47542) precursor. wiley.com | Rhodium on carbon (Rh/C), H₂. wiley.com | A cascade approach that forms multiple σ-bonds and generates the saturated heterocycle in a single operation. wiley.com |
Unresolved Challenges and Promising Avenues in Octahydro-1H-Indole Research
Despite synthetic progress, several challenges remain in the chemistry of octahydro-1H-indoles, including the 1-phenyl derivative. A primary unresolved issue is the development of broadly applicable and highly stereoselective catalytic systems. chinesechemsoc.org While methods for the asymmetric hydrogenation of some indole classes have been successful, achieving high enantioselectivity for diverse substrates, particularly those with aryl substituents, remains a formidable task. chinesechemsoc.orgchinesechemsoc.org
Key Challenges:
Stereocontrol: The octahydro-1H-indole core has at least three chiral centers, meaning multiple diastereomers are possible. longdom.org Developing synthetic methods that can selectively access a single stereoisomer remains a significant hurdle. uniovi.es This is particularly difficult in hydrogenation reactions where controlling the facial selectivity on both rings simultaneously is required. acs.org
Catalyst Efficiency and Scope: Many current catalytic systems for indole hydrogenation require harsh conditions, such as high hydrogen pressures, or have limited substrate scope. wiley.com There is a high demand for more efficient and compatible catalytic systems that operate under milder conditions and tolerate a wider range of functional groups. chinesechemsoc.org
Functionalization: The development of methods for the selective functionalization of the saturated carbocyclic part of the OHI ring is less advanced than for the aromatic indole core. Creating new carbon-carbon or carbon-heteroatom bonds on the cyclohexane (B81311) ring of a pre-existing OHI scaffold without affecting the nitrogen-containing ring is a continuing challenge.
Promising Research Avenues:
Dual Catalysis: The use of a single metal complex that can act as both a homogeneous and heterogeneous catalyst presents a novel strategy. acs.org This approach, demonstrated with Ru-NHC complexes, allows for sequential catalytic cycles (e.g., arene hydrogenation followed by imine reduction) in one pot, which could be expanded to create more complex OHI derivatives. acs.org
Photoredox and Electrochemical Methods: These emerging techniques offer new, environmentally friendly ways to activate substrates and forge bonds under mild conditions. dergipark.org.tr Their application to the synthesis and functionalization of OHI scaffolds could provide access to novel chemical space and avoid the use of harsh reagents.
Application as Organocatalysts: The rigid, chiral scaffold of octahydroindoles makes them promising candidates for use as organocatalysts. acs.org Research into designing and synthesizing specific this compound derivatives for applications in asymmetric catalysis is a promising future direction.
Outlook on Novel Methodological Developments and Expanding Chemical Applications
The future of this compound chemistry is intrinsically linked to broader innovations in synthetic methodology and the search for new applications for saturated heterocycles. The demand for structurally complex and three-dimensional molecules in fields like drug discovery and materials science is driving the development of new synthetic tools. wiley.com
Novel Methodological Developments:
Cascade Reactions: The design of new cascade or domino reactions will continue to be a major focus. wiley.com These processes, which combine multiple bond-forming events into a single synthetic operation, are highly efficient and atom-economical. Future work will likely involve designing precursors that can undergo programmed cyclization and functionalization cascades to deliver highly substituted OHI scaffolds. zenodo.orgwiley.com
Computational Chemistry: The use of high-level quantum chemical methods and computational screening will become increasingly important. mdpi.com These tools can predict reaction thermodynamics, elucidate reaction mechanisms, and help in the rational design of catalysts and substrates for achieving higher selectivity and efficiency. mdpi.comwikipedia.org
Flow Chemistry: The implementation of continuous flow technologies for hydrogenation and other multi-step syntheses of OHI derivatives could offer improved safety, scalability, and control over reaction parameters compared to traditional batch processing.
Expanding Chemical Applications:
Materials Science: While much of the focus on indole derivatives has been in pharmacology, their unique electronic and structural properties make them interesting for materials science. creative-proteomics.com The saturated this compound scaffold could serve as a rigid core for new polymers or liquid organic hydrogen carriers (LOHCs), where stability and hydrogen storage capacity are key. mdpi.comresearchgate.net N-alkylation of the indole core has been shown to improve the stability of LOHC systems. mdpi.com
Chemical Probes and Ligands: The defined three-dimensional structure of this compound makes it an attractive scaffold for the design of specific ligands for metal catalysts or as probes for studying biological systems. smolecule.com
Medicinal Chemistry Scaffolds: The introduction of a phenyl group on the nitrogen of the OHI core adds a significant lipophilic and aromatic domain, which can be exploited in drug design to modulate properties like protein-ligand interactions and pharmacokinetics. nih.gov Future research will likely explore the synthesis of libraries of functionalized 1-phenyloctahydro-1H-indoles as novel scaffolds for therapeutic agents.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-Phenyloctahydro-1H-indole, and how do reaction conditions impact yield?
Methodological Answer:
Common synthetic routes include palladium-catalyzed cross-coupling reactions and cyclization strategies. For instance, palladium-catalyzed protocols (e.g., coupling indole precursors with phenyl groups under controlled temperatures) are effective for introducing substituents while preserving stereochemistry . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and temperature (80–120°C) critically influence yield. Optimizing these parameters through iterative testing (e.g., Design of Experiments, DoE) is recommended. Purification via flash chromatography (cyclohexane/EtOAc gradients) can achieve >95% purity, as demonstrated in analogous indole syntheses .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and hydrogenation patterns (e.g., distinguishing octahydro vs. partial saturation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H] vs. calculated mass) .
- HPLC : Quantifies purity (>98% by reverse-phase methods) and identifies byproducts .
- X-ray Crystallography (if crystalline): Resolves absolute configuration for chiral centers .
Basic: How can researchers address solubility challenges for this compound in biological assays?
Methodological Answer:
Use co-solvent systems like DMSO/PEG300/Tween-80/saline (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to enhance solubility while maintaining biocompatibility. Pre-warm solutions to 50°C or sonicate (30 min) to dissolve precipitates. Validate stability via UV-Vis or LC-MS over 24 hours. For in vivo studies, ensure final DMSO concentrations ≤1% to avoid cytotoxicity .
Advanced: How should researchers resolve contradictions in spectral data during derivative synthesis (e.g., unexpected NMR peaks)?
Methodological Answer:
Re-examine synthetic steps : Trace potential side reactions (e.g., over-reduction or oxidation) using control experiments.
Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals and detect diastereomers.
Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
Isolate byproducts : Use preparative TLC/HPLC to separate impurities and characterize them via HRMS/IR .
Advanced: What strategies enable regioselective functionalization of this compound?
Methodological Answer:
- Directed C–H activation : Use directing groups (e.g., sulfonyl, carbonyl) to target specific positions (C3 or C5) under palladium or rhodium catalysis .
- Steric/electronic modulation : Electron-donating groups (e.g., -OMe) on the phenyl ring favor electrophilic substitution at less hindered sites.
- Protecting groups : Temporarily block reactive sites (e.g., N1 with Boc) to direct functionalization to desired positions .
Advanced: How to design reproducible experiments for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Define critical quality attributes (CQAs) : Purity (>98%), solubility, and stability.
Standardize protocols : Pre-treat cells/samples uniformly (e.g., serum-free media, fixed incubation times).
Include controls : Negative (vehicle-only), positive (known inhibitors), and internal standards (e.g., spike-in compounds for LC-MS).
Statistical rigor : Use triplicate technical replicates and ≥3 biological replicates. Apply ANOVA with post-hoc tests (p<0.05) .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target affinity?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger. Prioritize compounds with favorable binding energies (ΔG ≤ -8 kcal/mol).
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to predict novel analogs .
Advanced: What methodologies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Design Space Optimization : Use response surface methodology (RSM) to identify robust operating ranges for temperature, pressure, and stoichiometry.
- Quality by Design (QbD) : Validate critical process parameters (CPPs) through risk assessment (e.g., Ishikawa diagrams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
